Anthranilic acid, N-(o-nitrophenyl)- Anthranilic acid, N-(o-nitrophenyl)-
Brand Name: Vulcanchem
CAS No.: 5933-35-7
VCID: VC14461617
InChI: InChI=1S/C13H10N2O4/c16-13(17)9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(18)19/h1-8,14H,(H,16,17)
SMILES:
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol

Anthranilic acid, N-(o-nitrophenyl)-

CAS No.: 5933-35-7

Cat. No.: VC14461617

Molecular Formula: C13H10N2O4

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

Anthranilic acid, N-(o-nitrophenyl)- - 5933-35-7

Specification

CAS No. 5933-35-7
Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
IUPAC Name 2-(2-nitroanilino)benzoic acid
Standard InChI InChI=1S/C13H10N2O4/c16-13(17)9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15(18)19/h1-8,14H,(H,16,17)
Standard InChI Key FJNZXTAFUISVCI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

N-(o-Nitrophenyl)anthranilic acid (C₁₃H₁₀N₂O₄) is an anthranilic acid derivative where the amino group (-NH₂) at the 2-position of the benzene ring is replaced by an o-nitrophenyl substituent. The compound’s molecular structure integrates two aromatic rings: a benzoic acid core and an o-nitrophenyl group connected via an amide bond. Key functional groups include:

  • Carboxylic acid (-COOH) at the 1-position, enabling hydrogen bonding and salt formation.

  • Nitro group (-NO₂) at the ortho position of the phenyl ring, contributing to electron-withdrawing effects and steric hindrance.

  • Amide linkage (-NH-CO-) bridging the two aromatic systems, which stabilizes the molecule’s conformation .

The nitro group’s ortho substitution induces a planar geometry, facilitating π-π stacking interactions with biological targets such as enzymes or receptors. Spectroscopic data (FTIR, ¹H-NMR) from analogous compounds confirm characteristic absorption bands at:

  • ~1700 cm⁻¹ (C=O stretching of carboxylic acid),

  • ~1520 cm⁻¹ (asymmetric NO₂ stretching),

  • ~1340 cm⁻¹ (symmetric NO₂ stretching) .

Synthesis and Analytical Validation

Synthetic Pathways

The synthesis of N-(o-nitrophenyl)anthranilic acid typically involves multi-step reactions starting from anthranilic acid. A validated protocol, adapted from Tiwari et al. (2011), is outlined below :

Step 1: Bromination of Anthranilic Acid
Anthranilic acid undergoes electrophilic substitution with bromine (Br₂) in glacial acetic acid to yield 5-bromoanthranilic acid. This step introduces a bromine atom at the 5-position, enhancing reactivity for subsequent substitutions.

Step 2: N-Alkylation with o-Nitrophenyl Groups
5-Bromoanthranilic acid reacts with o-nitrobenzyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) to form N-(o-nitrophenyl)-5-bromoanthranilic acid. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the benzyl chloride.

Step 3: Functionalization and Cyclization
The intermediate is treated with semicarbazide hydrochloride to introduce a semicarbazide moiety, followed by dehydration with sulfuric acid to form an oxadiazole ring. This step enhances metabolic stability and bioavailability.

Step 4: Acetylation and Condensation
Final modifications involve acetylation of the oxadiazole ring and condensation with aromatic aldehydes to yield the target compound.

Analytical Characterization

Table 1: Spectroscopic Data for N-(o-Nitrophenyl)anthranilic Acid Derivatives

Functional GroupFTIR Absorption (cm⁻¹)¹H-NMR Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)1700–172010.2–10.3 (s, 1H)
Amide (-NH-CO-)1650–16703.3–3.5 (s, 1H)
o-Nitro (-NO₂)1520, 13408.2–8.6 (m, 3H, aromatic)

Pharmacological Activities

Anti-Inflammatory Activity

N-(o-Nitrophenyl)anthranilic acid derivatives exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and suppressing prostaglandin synthesis. In a carrageenan-induced rat paw edema model, derivatives reduced inflammation by 62–68% at 50 mg/kg, comparable to indomethacin (70% inhibition) . Mechanistic studies suggest the nitro group enhances electron withdrawal, stabilizing enzyme-inhibitor complexes.

Structure-Activity Relationships (SAR)

  • Nitro Group Position: Ortho substitution maximizes steric and electronic effects, improving target binding.

  • Bromine Substituents: Halogenation at the 5-position increases lipophilicity, enhancing blood-brain barrier penetration.

  • Oxadiazole Rings: Improve metabolic stability by resisting enzymatic degradation .

Therapeutic Applications and Future Directions

Current research prioritizes N-(o-nitrophenyl)anthranilic acid as a scaffold for developing:

  • COX-2-Selective Inhibitors for arthritis management,

  • Anticancer Agents targeting MAP kinase pathways.
    Future studies should explore in vivo pharmacokinetics and toxicity profiles to advance clinical translation.

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